

BING Peptide In Vitro Antibacterial Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: **BING**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the in vitro antibacterial activity of the **BING** peptide, a novel antimicrobial peptide (AMP) that targets the bacterial envelope stress response.^{[1][2]} These guidelines are intended for researchers in microbiology, infectious diseases, and drug development.

Introduction

BING is a 13-residue thermostable peptide identified from the plasma of the Japanese medaka fish (*Oryzias latipes*).^{[1][2]} It has demonstrated broad-spectrum bactericidal effects against a variety of pathogenic bacteria, including several antibiotic-resistant strains.^[3] Notably, **BING** exhibits low toxicity towards mammalian cells, making it a promising candidate for further therapeutic development.^[1] The primary mechanism of action for **BING** in Gram-negative bacteria involves the suppression of the CpxR/CpxA two-component system, a key regulator of the bacterial envelope stress response.^{[1][2]} By downregulating cpxR expression, **BING** can reduce the expression of efflux pump components, such as MexB, MexY, and OprM in *P. aeruginosa*, and can act synergistically with conventional antibiotics.^[2]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of BING Peptide

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of the **BING** peptide against a panel of Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of the peptide that inhibits the visible growth of a microorganism after overnight incubation.[\[3\]](#)

Bacterial Strain	Type	Resistance Profile	MIC (µg/mL)
Escherichia coli ATCC 25922	Gram-negative	-	5
Pseudomonas aeruginosa ATCC 27853	Gram-negative	-	50
Acinetobacter baumannii ATCC 19606	Gram-negative	-	50
Klebsiella pneumoniae ATCC 13883	Gram-negative	-	50
Salmonella enterica serovar Typhimurium ATCC 14028	Gram-negative	-	10
Edwardsiella tarda ATCC 15947	Gram-negative	-	10
Staphylococcus aureus ATCC 25923	Gram-positive	-	50
Streptococcus pyogenes ATCC 19615	Gram-positive	-	50
Beta-lactam resistant E. coli	Gram-negative	Beta-lactam resistant	5
Beta-lactam resistant K. pneumoniae	Gram-negative	Beta-lactam resistant	50

Data extracted from Dong et al., 2021.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of the **BING** peptide.[4][5]

Materials:

- **BING** peptide
- Test bacterial strains
- Cation-adjusted Mueller-Hinton Broth (MHB)
- Sterile 96-well polypropylene microtiter plates
- Sterile polypropylene tubes for dilutions
- 0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilution)[6]
- Spectrophotometer or microplate reader
- Sterile deionized water or 0.01% acetic acid (for peptide stock solution)

Protocol:

- Preparation of Bacterial Inoculum:
 - From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of MHB.
 - Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximating a 0.5 McFarland standard).
 - Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.[4]
- Preparation of **BING** Peptide Dilutions:

- Prepare a stock solution of the **BING** peptide in sterile deionized water or 0.01% acetic acid.
- Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes. The use of polypropylene tubes and BSA helps to prevent the peptide from adsorbing to the plasticware.[6]
- Assay Procedure:
 - Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.
 - Add 11 µL of each peptide dilution to the corresponding wells.
 - Include a positive control (bacteria without peptide) and a negative control (broth only).
 - Incubate the plate at 37°C for 18-24 hours.[6]
- Determination of MIC:
 - The MIC is the lowest concentration of the **BING** peptide at which there is no visible growth of the bacteria.
 - Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of the **BING** peptide required to kill a particular bacterium.[7][8]

Materials:

- Results from the MIC assay
- Mueller-Hinton Agar (MHA) plates
- Sterile saline or phosphate-buffered saline (PBS)

Protocol:

- Following the MIC determination, take a 10 μ L aliquot from the wells showing no visible growth (the MIC well and more concentrated wells).
- Spread the aliquot onto an MHA plate.
- Incubate the plates at 37°C for 18-24 hours.
- The MBC is the lowest concentration of the **BING** peptide that results in a 99.9% or greater reduction in the initial bacterial inoculum.[\[7\]](#)

Time-Kill Kinetics Assay

This assay evaluates the rate at which the **BING** peptide kills a bacterial population over time.
[\[9\]](#)[\[10\]](#)

Materials:

- Logarithmic-phase bacterial culture
- **BING** peptide solutions at various concentrations (e.g., 1x, 2x, 4x MIC)
- MHB
- MHA plates
- Sterile saline or PBS

Protocol:

- Preparation:
 - Prepare a logarithmic-phase bacterial culture as described for the MIC assay, adjusting the final concentration to approximately 1×10^6 CFU/mL in fresh MHB.
 - Prepare **BING** peptide solutions at concentrations corresponding to multiples of the predetermined MIC.

- Assay Procedure:

- Add the **BING** peptide to the bacterial suspension at the desired concentrations. Include a growth control without the peptide.
- Incubate the cultures at 37°C with shaking.
- At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each culture.[9]

- Viable Cell Counting:

- Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.
- Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
- Incubate the plates at 37°C for 18-24 hours.
- Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

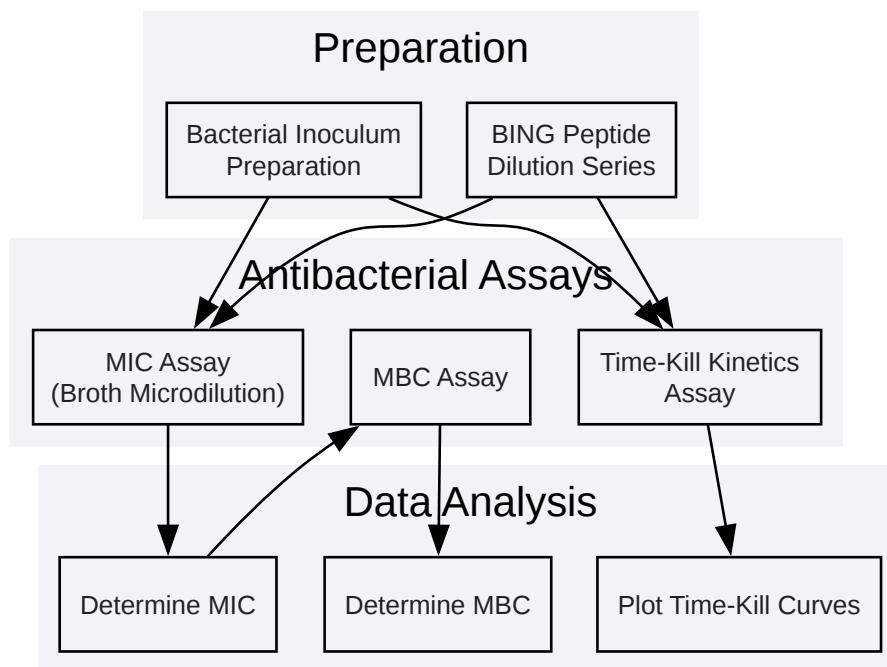
- Data Analysis:

- Plot the log₁₀ CFU/mL against time for each peptide concentration and the control.
- A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[10]

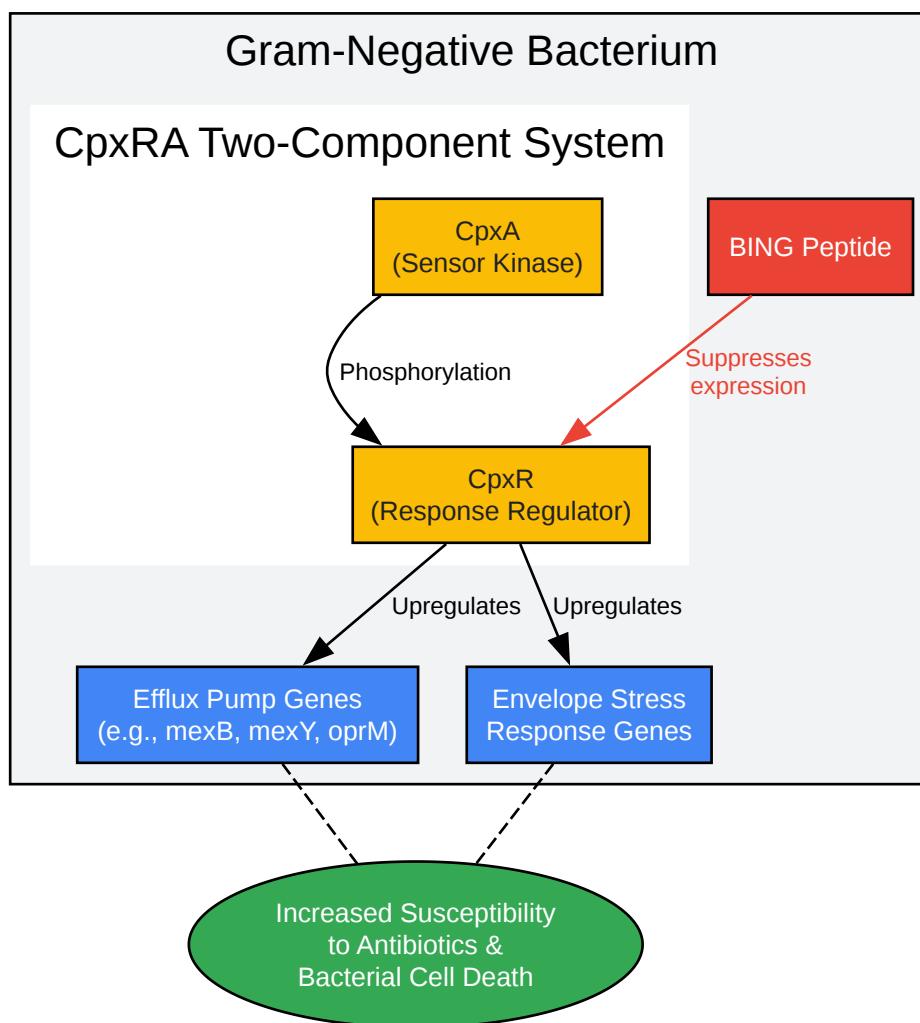
Visualizations

BING Peptide Experimental Workflow

Experimental Workflow for BING Peptide Antibacterial Assays



Proposed Mechanism of BING Peptide Action



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